molecular formula C5H4N4O2 B1678055 Oxipurinol CAS No. 2465-59-0

Oxipurinol

Cat. No. B1678055
CAS RN: 2465-59-0
M. Wt: 152.11 g/mol
InChI Key: HXNFUBHNUDHIGC-UHFFFAOYSA-N
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Description

Oxipurinol, also known as Oxypurinol, is an inhibitor of xanthine oxidase . It is an active metabolite of allopurinol and is cleared renally . In cases of renal disease, this metabolite will accumulate to toxic levels . By inhibiting xanthine oxidase, it reduces uric acid production .


Synthesis Analysis

Oxipurinol is the major metabolic product of allopurinol, an analogue of xanthine . It is not in general use because of its poor absorption from the gastrointestinal tract . It has been used therapeutically in persons who are sensitive to allopurinol, but there is considerable cross sensitivity with allopurinol .


Molecular Structure Analysis

The molecular formula of Oxipurinol is C5H4N4O2 . The average mass is 152.1109 Da and the monoisotopic mass is 152.033425392 Da .


Chemical Reactions Analysis

Oxipurinol inhibits the enzyme xanthine oxidase, blocking the conversion of the oxypurines hypoxanthine and xanthine to uric acid . Elevated concentrations of oxypurine and oxypurine inhibition of xanthine oxidase through negative feedback results in a decrease in the concentrations of uric acid in the blood and urine .


Physical And Chemical Properties Analysis

Oxipurinol appears as white crystals . The density is 1.9±0.1 g/cm3 . The boiling point is 662.9±58.0 °C at 760 mmHg . The vapour pressure is 0.0±2.1 mmHg at 25°C . The enthalpy of vaporization is 101.0±3.0 kJ/mol . The flash point is 354.7±32.3 °C . The index of refraction is 1.903 . The molar refractivity is 36.6±0.3 cm3 .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Oxipurinol, the primary metabolite of allopurinol, plays a crucial role in the hypouricaemic efficacy of allopurinol. It is primarily metabolized in the liver and excreted via the kidneys. The pharmacokinetics of oxipurinol are significantly altered in patients with renal impairment, necessitating dose adjustments to avoid toxicity. Oxipurinol's pharmacokinetic and pharmacodynamic properties are pivotal in treating gout and related conditions, especially in individuals with varying renal functions (Day et al., 2007).

Renal Clearance and Function

Oxipurinol's renal clearance is a critical aspect of its pharmacology, particularly in patients with compromised renal function. It is predominantly cleared by urinary excretion and is significantly impacted by renal impairment. Understanding oxipurinol's renal clearance can help tailor dosages in patients with varying degrees of renal function to minimize side effects and maximize therapeutic efficacy (Elion et al., 1968).

Interaction with Other Drugs

Oxipurinol's interaction with other drugs, such as 5-fluorouracil, highlights its potential role in modifying the toxicity of certain chemotherapeutic agents. This interaction suggests oxipurinol's utility in oncology, particularly in managing drug-induced side effects and improving patient outcomes (Howell et al., 1981).

Heart Failure and Cardiovascular Diseases

In the context of heart failure, oxipurinol has been investigated for its potential benefits. It seems to offer some advantages in patients with elevated serum uric acid levels, indicating its potential role in cardiovascular disease management (Hare et al., 2008).

Neuroprotection and Chemotherapy-induced Neuropathy

Oxipurinol has also been studied in the context of neuroprotection, particularly in preventing oxaliplatin-induced peripheral neuropathy. This application suggests its potential utility in reducing neurotoxic side effects associated with certain cancer treatments (Kang et al., 2020).

Antileishmanial Effects

Oxipurinol has demonstrated efficacy against Leishmania species, suggesting its potential use in treating parasitic infections. This application provides insight into its broader therapeutic potential beyond its conventional use in gout and hyperuricemia (Marr & Berens, 1977).

Safety And Hazards

Oxipurinol may cause respiratory irritation, serious eye irritation, and skin irritation . In cases of renal disease, this metabolite will accumulate to toxic levels . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . If in eyes, rinse cautiously with water for several minutes .

Future Directions

While Oxipurinol is a potent inhibitor of xanthine oxidase, its poor absorption from the gastrointestinal tract limits its general use . Further experimental or clinical studies would be helpful to clarify remaining issues . It is also worth noting that Oxipurinol is not available in the USA .

properties

IUPAC Name

1,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNFUBHNUDHIGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4035209
Record name Oxypurinol
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Molecular Weight

152.11 g/mol
Source PubChem
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Physical Description

Solid
Record name Oxypurinol
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Mechanism of Action

Oxypurinol inhibits the enzyme xanthine oxidase, blocking the conversion of the oxypurines hypoxanthine and xanthine to uric acid. Elevated concentrations of oxypurine and oxypurine inhibition of xanthine oxidase through negative feedback results in a decrease in the concentrations of uric acid in the blood and urine. Oxypurinol also facilitates the incorporation of hypoxanthine and xanthine into DNA and RNA, resulting in further reductions of serum uric acid concentrations.
Record name Oxypurinol
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Product Name

Oxypurinol

CAS RN

2465-59-0
Record name Oxypurinol
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Record name Oxypurinol
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Record name OXYPURINOL
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Melting Point

300 °C
Record name Oxypurinol
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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